gamma-Secretase modulator 1

Descripción

Structure

3D Structure

Propiedades

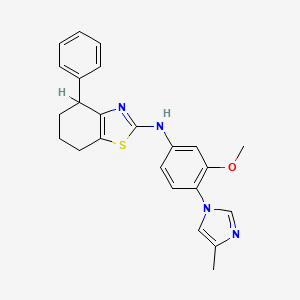

IUPAC Name |

N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4OS/c1-16-14-28(15-25-16)20-12-11-18(13-21(20)29-2)26-24-27-23-19(9-6-10-22(23)30-24)17-7-4-3-5-8-17/h3-5,7-8,11-15,19H,6,9-10H2,1-2H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSGAZRYSCNFDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=CC=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655321 |

Source

|

| Record name | N-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172637-87-4 |

Source

|

| Record name | N-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of a Modulator: A Technical Guide to the Discovery and Development of Gamma-Secretase Modulator 1 (GSM-1)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development timeline of Gamma-Secretase Modulator 1 (GSM-1), a significant second-generation compound in the pursuit of a disease-modifying therapy for Alzheimer's disease. This document provides a comprehensive overview of its mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation.

Introduction: The Rationale for Gamma-Secretase Modulation

The amyloid cascade hypothesis has long been a central tenet in Alzheimer's disease research, positing that the accumulation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone 42-amino acid form (Aβ42), is a primary pathogenic event. Gamma-secretase, an intramembrane protease complex, is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths.

Early therapeutic strategies focused on gamma-secretase inhibitors (GSIs), which aimed to block Aβ production entirely. However, this approach was fraught with challenges due to the promiscuous nature of gamma-secretase, which also cleaves other critical substrates, most notably Notch. Inhibition of Notch signaling led to significant mechanism-based toxicities in clinical trials, halting the development of most GSIs.[1][2]

This led to the development of a more nuanced strategy: gamma-secretase modulation. GSMs do not inhibit the overall activity of the enzyme but rather allosterically modulate it to shift the cleavage preference from the production of longer, more amyloidogenic Aβ species (like Aβ42) towards shorter, less toxic forms (such as Aβ38 and Aβ37).[3][4][5]

The Dawn of a New Approach: The GSM-1 Development Timeline

The journey to discover and develop potent and selective GSMs has been an iterative process, evolving from initial observations with certain non-steroidal anti-inflammatory drugs (NSAIDs) to the rational design of second-generation modulators with improved pharmacological properties.

Early 2000s: The First Generation - NSAIDs as GSMs

The concept of gamma-secretase modulation emerged from the observation that a subset of NSAIDs, including ibuprofen (B1674241) and indomethacin, could selectively lower Aβ42 levels while increasing the production of Aβ38, without affecting Notch cleavage.[6][7] However, these first-generation GSMs suffered from low potency and poor brain penetration, which limited their therapeutic potential.[6][8]

Mid- to Late 2000s: The Rise of Second-Generation GSMs

To overcome the limitations of NSAID-based GSMs, medicinal chemistry efforts focused on developing more potent and brain-penetrant compounds. This led to the emergence of second-generation GSMs, which include both NSAID-derived carboxylic acid analogues and non-NSAID heterocyclic compounds.[7][9]

The Advent of GSM-1

GSM-1 emerged from a class of piperidine (B6355638) acetic acid-based GSMs developed by researchers at Merck and GSK.[6] It represented a significant advancement in the field due to its improved potency and selectivity.

Key Preclinical Findings for GSM-1:

-

Mechanism of Action: GSM-1 was found to directly target the transmembrane domain 1 (TMD-1) of presenilin 1 (PS1), the catalytic subunit of the gamma-secretase complex.[10] This interaction is believed to induce a conformational change in the enzyme, altering its processivity.

-

In Vitro Efficacy: In cell-based assays using HEK293 cells, GSM-1 demonstrated a potent and selective reduction of Aβ42 production, with a concomitant increase in Aβ38 levels.[11]

-

In Vivo Efficacy: Studies in the Tg2576 mouse model of Alzheimer's disease showed that oral administration of GSM-1 resulted in a dose-dependent reduction in brain Aβ42 levels, accompanied by an increase in brain Aβ38 levels.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for GSM-1 in preclinical studies.

Table 1: In Vitro Efficacy of GSM-1 in HEK293 Cells

| Parameter | Cell Line | GSM-1 Concentration | Change in Aβ42 | Change in Aβ38 | Reference |

| Aβ Modulation | HEK293 | 25 µM | ↓ (Significant) | ↑ (Significant) | [11] |

Table 2: In Vivo Efficacy of GSM-1 in Tg2576 Mice

| Animal Model | Dosage | Route of Administration | Change in Brain Aβ42 | Change in Brain Aβ38 | Reference |

| Tg2576 mice | Dose-dependent | Oral | ↓ (Dose-dependent) | ↑ (Robust) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments typically used in the evaluation of gamma-secretase modulators like GSM-1.

In Vitro Gamma-Secretase Activity Assay in Cell Culture

Objective: To determine the effect of a test compound on the production of different Aβ species in a cellular context.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably expressing a substrate for gamma-secretase (e.g., APP with the Swedish mutation, APPSwe).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).

-

Test compound (GSM-1) dissolved in a suitable solvent (e.g., DMSO).

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of human Aβ38, Aβ40, and Aβ42.

-

Cell lysis buffer.

-

Protein quantification assay (e.g., BCA assay).

Procedure:

-

Cell Seeding: Seed HEK293-APPSwe cells into 24-well plates at a density that allows for approximately 80-90% confluency at the time of harvest.

-

Compound Treatment: The following day, replace the culture medium with fresh medium containing the desired concentrations of GSM-1 or vehicle control (DMSO). Typically, a dose-response curve is generated using a range of compound concentrations.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Sample Collection:

-

Conditioned Medium: Collect the conditioned medium from each well and centrifuge to remove any detached cells. Store the supernatant at -80°C for Aβ analysis.

-

Cell Lysate: Wash the cells with ice-cold PBS, then lyse the cells in a suitable lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the total protein concentration of the lysate.

-

-

Aβ Quantification:

-

Thaw the conditioned medium samples.

-

Quantify the levels of Aβ38, Aβ40, and Aβ42 in the conditioned medium using specific sandwich ELISA kits according to the manufacturer's instructions.

-

Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate to account for any differences in cell number.

-

-

Data Analysis: Calculate the percentage change in the levels of each Aβ species in the compound-treated samples relative to the vehicle-treated controls. Plot the dose-response curves and determine the IC50 (for Aβ42 reduction) and EC50 (for Aβ38 elevation) values.

In Vivo Efficacy Study in a Transgenic Mouse Model

Objective: To evaluate the effect of a test compound on brain Aβ levels in an animal model of Alzheimer's disease.

Materials:

-

Transgenic mice expressing human APP with mutations associated with familial Alzheimer's disease (e.g., Tg2576).

-

Test compound (GSM-1) formulated for oral administration.

-

Vehicle control.

-

Brain homogenization buffer.

-

Guanidine (B92328) hydrochloride for extraction of insoluble Aβ.

-

ELISA kits for the quantification of human Aβ38, Aβ40, and Aβ42.

Procedure:

-

Animal Dosing: Acclimate the animals to the housing conditions. Administer GSM-1 or vehicle control to the mice via oral gavage at the desired dose(s) and for the specified duration (e.g., single dose or chronic daily dosing).

-

Tissue Collection: At the end of the treatment period, euthanize the animals and harvest the brains. Dissect the brain into desired regions (e.g., cortex and hippocampus).

-

Brain Homogenization and Fractionation:

-

Homogenize the brain tissue in a suitable buffer to extract soluble proteins. Centrifuge the homogenate at high speed. The supernatant contains the soluble Aβ fraction.

-

To extract the insoluble, plaque-associated Aβ, resuspend the pellet in a solution containing guanidine hydrochloride.

-

-

Aβ Quantification:

-

Quantify the levels of Aβ38, Aβ40, and Aβ42 in both the soluble and insoluble brain fractions using specific sandwich ELISA kits.

-

-

Data Analysis: Compare the brain Aβ levels in the compound-treated group to the vehicle-treated group. Perform statistical analysis to determine the significance of any observed changes.

Visualizing the Mechanism and Workflow

Gamma-Secretase Signaling Pathway and Modulation

Caption: Gamma-secretase processing of APP and the modulatory effect of GSM-1.

Experimental Workflow for GSM Evaluation

Caption: A typical workflow for the discovery and development of a gamma-secretase modulator.

Conclusion and Future Directions

This compound represents a significant milestone in the evolution of therapeutic strategies for Alzheimer's disease. As a potent, second-generation modulator, it demonstrated the feasibility of selectively targeting the gamma-secretase complex to reduce the production of pathogenic Aβ42 without the liabilities of broad enzyme inhibition. The preclinical data for GSM-1 provided a strong rationale for the continued development of this class of compounds.

While GSM-1 itself did not progress to late-stage clinical trials, the knowledge gained from its development has been invaluable. It has paved the way for the discovery of even more potent and selective GSMs with improved drug-like properties. The ongoing research in this area holds the promise of delivering a safe and effective oral treatment that could slow or even prevent the progression of Alzheimer's disease, offering hope to millions of patients and their families worldwide. Future efforts will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of GSMs and conducting rigorous clinical trials to definitively assess their therapeutic potential in humans.

References

- 1. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 5. rupress.org [rupress.org]

- 6. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

Probing the Allosteric Control of Amyloidogenesis: A Technical Guide to the Gamma-Secretase Modulator-1 Binding Site on Presenilin

For Immediate Distribution

This technical guide provides an in-depth analysis of the binding site and mechanism of action of Gamma-Secretase Modulator 1 (GSM-1), a key compound in the development of therapeutics for Alzheimer's disease. Tailored for researchers, scientists, and drug development professionals, this document synthesizes findings from pivotal studies to offer a comprehensive understanding of how these modulators interact with the catalytic core of the γ-secretase complex.

Executive Summary

Gamma-secretase modulators (GSMs) represent a promising therapeutic strategy for Alzheimer's disease by allosterically altering the activity of the γ-secretase enzyme complex. Instead of inhibiting the enzyme, which can lead to mechanism-based toxicities, GSMs shift its cleavage preference of the Amyloid Precursor Protein (APP). This modulation reduces the production of the highly amyloidogenic 42-amino-acid-long amyloid-β peptide (Aβ42) in favor of shorter, less aggregation-prone species like Aβ38. Extensive research, primarily through photoaffinity labeling, has demonstrated that acidic GSMs, such as GSM-1, directly bind to Presenilin-1 (PS1), the catalytic subunit of the γ-secretase complex. The binding site has been localized to the N-terminal fragment (NTF) of PS1, specifically involving the first transmembrane domain (TMD1). This interaction induces a conformational change in the enzyme, altering its processivity and leading to the desired shift in Aβ peptide production.

The Binding Locus of GSM-1 on Presenilin-1

The molecular target of acidic piperidine (B6355638) acetic acid-based modulators, including GSM-1, has been unequivocally identified as the presenilin (PSEN) protein, the catalytic heart of the γ-secretase complex.

Direct Interaction with the N-Terminal Fragment (PS1-NTF): Photoaffinity labeling, a powerful technique for identifying direct binding partners, has been instrumental in elucidating the target of GSM-1. Studies using photo-probes derived from GSM-1 consistently show direct and specific labeling of the N-terminal fragment (NTF) of PS1. This binding is specific, as it can be competed away by an excess of the parent GSM-1 compound but not by structurally distinct classes of GSMs (e.g., imidazole-based modulators) or γ-secretase inhibitors (GSIs), indicating a unique binding site. Labeling is not observed on the C-terminal fragment (CTF) of PS1 or any other subunits of the γ-secretase complex (Nicastrin, APH-1, PEN-2).

Localization to Transmembrane Domain 1 (TMD1): Further mapping studies have pinpointed the binding site to the first transmembrane domain (TMD1) of PS1. A photoaffinity probe, GSM-1-BpB, was shown to directly label TMD1. This interaction is believed to allosterically induce a conformational change in the catalytic active site of γ-secretase, which favors the production of Aβ38 over the more pathogenic Aβ42. This binding event alters the accessibility of the N-terminal cytosolic region of TMD1, providing a mechanistic link between modulator binding and the observed shift in cleavage site specificity.

Quantitative Data: Modulatory Potency of GSM-1

While direct binding affinity constants (Kd) for the GSM-1 and Presenilin-1 interaction are not extensively reported, the biological effect of this interaction is well-quantified through its modulatory potency on Aβ peptide production. The half-maximal inhibitory concentration (IC50) for the reduction of Aβ42 is a standard measure of a GSM's efficacy.

| Compound | Assay System | IC50 (Aβ42 Reduction) | Reference |

| GSM-1 | HEK293 cells | 120 - 348 nM | [1] |

| GSM-1 | HEK293/sw cells | ~180 nM | [2] |

Table 1: Reported IC50 values for GSM-1 in cellular assays. The variation in IC50 values can be attributed to differences in cell lines, expression levels of APP, and specific assay conditions.

Key Experimental Protocol: Photoaffinity Labeling

The identification of the GSM-1 binding site on PS1-NTF relies heavily on photoaffinity labeling experiments. Below is a detailed, generalized protocol based on methodologies from key studies.

Objective: To covalently cross-link a GSM-1-derived photo-probe to its direct binding target within the native γ-secretase complex in cell membranes and identify the labeled protein.

Materials:

-

Photo-probe: A derivative of GSM-1 containing a photoreactive group (e.g., benzophenone, -BpB) and a reporter tag or handle for detection/purification (e.g., biotin (B1667282), or a clickable alkyne group).

-

Cell Membranes: Membrane fractions prepared from cells expressing the γ-secretase complex (e.g., HEK293 cells).

-

Competitor Compounds: Unlabeled GSM-1 (for competition/specificity control), other classes of GSMs or GSIs.

-

UV Light Source: A UV lamp capable of emitting at the activation wavelength of the photoreactive group (e.g., 350-365 nm for benzophenone).

-

Reagents for Click Chemistry (if applicable): Azide-biotin or azide-fluorophore, copper(I) catalyst, ligands (e.g., TBTA), and reducing agents (e.g., TCEP).

-

Affinity Purification: Streptavidin-conjugated beads (for biotinylated probes).

-

Detection Reagents: Primary antibodies against γ-secretase subunits (e.g., anti-PS1-NTF, anti-PS1-CTF), and appropriate secondary antibodies for Western blotting.

Methodology:

-

Incubation:

-

Thaw cell membrane preparations (e.g., 500-800 µg of total protein) on ice.

-

In separate tubes, pre-incubate the membranes with either a vehicle control (DMSO) or a high concentration (e.g., 100-fold molar excess) of a competitor compound (e.g., unlabeled GSM-1) for 30-60 minutes at 37°C. This step is crucial for demonstrating binding specificity.

-

Add the GSM-1 photo-probe (e.g., at a final concentration of 0.5-1 µM) to all samples.

-

Incubate for an additional 1 hour at 37°C to allow the probe to reach binding equilibrium.

-

-

Photo-Cross-linking:

-

Place the samples on ice in an open container.

-

Position a UV lamp approximately 5-10 cm above the samples.

-

Irradiate the samples with UV light (e.g., 350 nm) for 30-45 minutes to activate the photoreactive group, inducing covalent bond formation with the target protein. Keep samples on ice to minimize heat-induced degradation.

-

-

Target Enrichment (for Biotinylated or Clickable Probes):

-

For Clickable Probes:

-

Pellet the membranes by ultracentrifugation.

-

Resuspend the pellet in a buffer containing the click chemistry reaction cocktail (e.g., biotin-azide, CuSO₄, TCEP, TBTA).

-

Incubate for 1-2 hours at room temperature to attach the biotin tag.

-

-

Affinity Purification:

-

Solubilize the membranes (now with biotin-tagged proteins) in a suitable buffer containing a mild detergent (e.g., CHAPSO).

-

Add streptavidin-conjugated beads to the solubilized lysate and incubate for 2-4 hours with rotation at 4°C to capture the biotinylated protein-probe complexes.

-

Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

-

-

Analysis:

-

Elute the captured proteins from the streptavidin beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane for Western blot analysis.

-

Probe the blot with specific antibodies against the subunits of the γ-secretase complex (PS1-NTF, PS1-CTF, Nicastrin, etc.).

-

A specific band corresponding to the molecular weight of PS1-NTF should appear in the probe-treated sample, which is significantly reduced or absent in the sample co-incubated with the excess unlabeled GSM-1 competitor.

-

Visualizing Mechanisms and Workflows

Signaling Pathway: Modulation of APP Processing

The following diagram illustrates the canonical processing of APP by γ-secretase and how it is allosterically modulated by GSM-1.

Experimental Workflow: Photoaffinity Labeling

This diagram outlines the key steps in identifying the protein target of GSM-1 using a photoaffinity labeling and proteomics approach.

References

The Modulatory Effect of Gamma-Secretase Modulator 1 (GSM-1) on Aβ42/Aβ40 Ratio In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of Gamma-Secretase Modulator 1 (GSM-1) on the processing of Amyloid Precursor Protein (APP), with a specific focus on the modulation of the Aβ42/Aβ40 ratio. This document details the underlying molecular mechanisms, experimental protocols, and quantitative data derived from key studies.

Introduction to Gamma-Secretase Modulators (GSMs)

Alzheimer's disease (AD) is pathologically characterized by the cerebral accumulation of amyloid-beta (Aβ) peptides, which are generated through the sequential cleavage of APP by β-secretase and the γ-secretase complex. An increased ratio of the aggregation-prone 42-amino acid form of Aβ (Aβ42) to the 40-amino acid form (Aβ40) is considered a critical event in AD pathogenesis.

Gamma-secretase modulators (GSMs) are a class of small molecules that allosterically modulate the γ-secretase complex. Unlike γ-secretase inhibitors (GSIs), which block the overall enzymatic activity and can lead to mechanism-based toxicities due to inhibition of other substrate processing (e.g., Notch), GSMs selectively alter the processivity of γ-secretase.[1] This modulation results in a decreased production of longer, more amyloidogenic Aβ species like Aβ42 and a concomitant increase in the production of shorter, less aggregation-prone peptides such as Aβ38 and Aβ37.[1] GSM-1 is a representative compound of this class, demonstrating the potential to therapeutically lower the Aβ42/Aβ40 ratio.[2][3]

Mechanism of Action of GSM-1

GSM-1 directly targets the presenilin-1 (PS1) N-terminal fragment (NTF), a key component of the γ-secretase complex.[3] By binding to an allosteric site on PS1, GSM-1 induces a conformational change in the enzyme. This alteration in the enzyme's structure is thought to enhance its processivity, leading to a shift in the final cleavage site of the APP C-terminal fragment (C99). Consequently, the production of Aβ42 is reduced, while the generation of Aβ38 is increased.[2]

dot

Caption: Mechanism of Action of GSM-1 on APP Processing.

Quantitative Data: In Vitro Effect of GSM-1 on Aβ Peptides

The following tables summarize the quantitative effects of GSM-1 on the production of Aβ42, Aβ40, and Aβ38 in an in vitro cell-based assay using Human Embryonic Kidney (HEK293) cells.

Table 1: Effect of GSM-1 on Aβ Peptide Levels in HEK293 Cells

| Compound | Concentration (µM) | Aβ42 (% of Control) | Aβ40 (% of Control) | Aβ38 (% of Control) |

| GSM-1 | 25 | ~50% (decrease) | No significant change | ~200% (increase) |

Data is estimated from graphical representations in the cited literature and presented as an approximation.[2]

Table 2: Potency of GSM-1 in In Vitro Assays

| Compound | Assay | IC50 for Aβ42 Reduction |

| GSM-1 | Cell-based | 0.35 µM |

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.[3]

Detailed Experimental Protocols

This section outlines the methodologies for key in vitro experiments to assess the effect of GSMs on the Aβ42/Aβ40 ratio.

Cell-Based Gamma-Secretase Modulation Assay

This protocol describes a typical cell-based assay to evaluate the effect of a GSM on the secretion of Aβ peptides.

dot

Caption: Workflow for In Vitro Gamma-Secretase Modulator Assay.

Materials:

-

HEK293 or SH-SY5Y cells stably overexpressing human APP

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

GSM-1 stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Plate HEK293 or SH-SY5Y-APP cells in multi-well plates at a density that allows for optimal growth during the experiment.

-

Cell Culture: Culture the cells overnight to allow for attachment.

-

Compound Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of GSM-1. A vehicle control (DMSO) should be included.

-

Incubation: Incubate the cells with the compound for a predetermined period, typically 24 to 48 hours.

-

Sample Collection: After incubation, collect the conditioned medium from each well.

-

Sample Processing: Centrifuge the collected medium to remove any cells or debris. The supernatant can be used directly for Aβ quantification or stored at -80°C.

Aβ Peptide Quantification by ELISA

A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for the specific and sensitive quantification of different Aβ species.

Materials:

-

Aβ42, Aβ40, and Aβ38 ELISA kits (containing capture antibody-coated plates, detection antibodies, standards, and substrate)

-

Collected conditioned media (samples)

-

Wash buffer

-

Plate reader

Procedure:

-

Prepare Standards and Samples: Prepare a standard curve using the provided Aβ peptide standards. Dilute the collected conditioned media samples as necessary.

-

Coating: Add the standards and samples to the wells of the antibody-coated microplate. Incubate to allow the Aβ peptides to bind to the capture antibody.

-

Washing: Wash the plate to remove any unbound material.

-

Detection Antibody: Add the detection antibody, which binds to a different epitope on the Aβ peptide. Incubate to allow for binding.

-

Washing: Wash the plate to remove any unbound detection antibody.

-

Enzyme-Conjugate: Add an enzyme-linked secondary antibody that binds to the detection antibody. Incubate to allow for binding.

-

Washing: Wash the plate to remove any unbound enzyme-conjugate.

-

Substrate Addition: Add the enzyme substrate, which will be converted into a detectable signal.

-

Signal Detection: Measure the signal using a plate reader.

-

Data Analysis: Generate a standard curve from the readings of the standards. Use this curve to determine the concentration of Aβ peptides in the samples. Calculate the Aβ42/Aβ40 ratio for each treatment condition.

Conclusion

GSM-1 demonstrates a clear in vitro effect on the processing of APP, leading to a favorable reduction in the Aβ42/Aβ40 ratio. By allosterically modulating the γ-secretase complex, GSM-1 selectively decreases the production of the highly amyloidogenic Aβ42 peptide while increasing the levels of the less harmful Aβ38 species. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of novel gamma-secretase modulators as a promising therapeutic strategy for Alzheimer's disease. Further studies with more extensive dose-response analyses will be crucial to fully elucidate the therapeutic potential of GSM-1 and similar compounds.

References

The Structure-Activity Relationship of Second-Generation Gamma-Secretase Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain.[1] These peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[2] The γ-secretase complex, an intramembrane aspartyl protease, is a key enzyme in this pathway and a prime therapeutic target for AD.[2][3] However, early attempts to inhibit γ-secretase with γ-secretase inhibitors (GSIs) were unsuccessful in clinical trials due to mechanism-based toxicities arising from the inhibition of other essential signaling pathways, most notably Notch signaling.[1][3] This led to the development of γ-secretase modulators (GSMs), a class of compounds that allosterically modulate the enzyme to shift its cleavage preference, thereby reducing the production of the aggregation-prone 42-amino acid Aβ peptide (Aβ42) in favor of shorter, less amyloidogenic forms such as Aβ37 and Aβ38, without inhibiting the overall activity of the enzyme.[2][4]

First-generation GSMs, many of which were derived from non-steroidal anti-inflammatory drugs (NSAIDs), suffered from low potency and poor brain penetration.[1] Second-generation GSMs have been developed with improved potency and pharmacokinetic properties.[3] These newer compounds can be broadly classified into two major categories: NSAID-derived carboxylic acid GSMs and non-NSAID derived heterocyclic GSMs.[1] A key distinction of second-generation GSMs is that they are believed to directly target the γ-secretase complex, specifically the presenilin (PS1) subunit, rather than the APP substrate, which was a proposed mechanism for some first-generation compounds.[3][5] This guide provides an in-depth overview of the structure-activity relationships (SAR) of these second-generation GSMs, along with relevant experimental protocols and pathway diagrams to aid in the ongoing research and development of this promising class of therapeutic agents.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for representative series of second-generation γ-secretase modulators. The data illustrates how modifications to different parts of the chemical scaffolds influence their potency in reducing Aβ42 levels.

Heterocyclic GSMs: Fused Oxadiazine Series

The SAR studies on fused oxadiazines revealed that substitutions at the C3 and C4 positions of the oxadiazine core are critical for activity. The data below showcases the impact of these modifications on the in vitro efficacy of these compounds.[5]

| Compound | R1 | R2 | Aβ42 IC50 (nM) |

| 8a | H | H | >10000 |

| 8g | OH | H | 1200 |

| 8h | O-benzyl | H | 250 |

| 8j | Benzyl | H | 180 |

| 8k | Thiazole | H | 6400 |

| 8l | Sulfone | H | 19000 |

| 8m | Amide | H | 820 |

| 8n | Morpholine | H | 3700 |

| 8r | (S)-CH(Ph)OH | H | 35 |

| 8s | (R)-CH(Ph)OH | H | 28 |

Data sourced from a study on fused oxadiazines as γ-secretase modulators.[5]

NSAID-Derived GSMs: Phenylacetic Acid Derivatives

This series of compounds is based on a central phenylacetic acid scaffold. The SAR data highlights the importance of the substituents on the phenyl ring and the nature of the second aromatic ring system for potent Aβ42 modulation.

| Compound | R1 | R2 | X | Aβ42 IC50 (nM) |

| 1a | H | H | CH | 2500 |

| 1b | F | H | CH | 800 |

| 1c | Cl | H | CH | 650 |

| 1d | H | F | CH | 950 |

| 1e | F | F | CH | 300 |

| 1f | F | F | N | 150 |

| 1g | Cl | Cl | N | 120 |

Note: This table is a representative example based on general SAR principles for this class of compounds and does not represent data from a single specific publication.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of GSMs. The following are protocols for key experiments cited in the development of second-generation GSMs.

Cell-Based Assay for Aβ Peptide Quantification

This protocol describes a common method for assessing the effect of GSMs on Aβ peptide production in a cellular context.

a. Cell Culture and Treatment:

-

Seed human embryonic kidney (HEK293) cells stably overexpressing human APP with the Swedish mutation (HEK293-APPswe) in 96-well plates at a density of 2 x 10^4 cells per well.

-

Culture the cells overnight in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the test compounds in DMSO.

-

Remove the culture medium and replace it with fresh medium containing the test compounds at various concentrations (final DMSO concentration should be ≤0.5%). Include a vehicle control (DMSO only).

-

Incubate the cells for 16-24 hours.

b. Aβ Quantification by ELISA:

-

After incubation, collect the conditioned medium from each well.

-

Centrifuge the medium to remove any cellular debris.

-

Quantify the levels of Aβ40 and Aβ42 in the supernatant using commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Normalize the Aβ levels to the total protein concentration in the corresponding cell lysate.

-

Calculate the IC50 value for Aβ42 reduction by fitting the dose-response data to a four-parameter logistic equation.

In Vitro γ-Secretase Activity Assay

This cell-free assay allows for the direct assessment of a compound's effect on the γ-secretase enzyme complex.

a. Preparation of γ-Secretase Enzyme Source:

-

Prepare crude microsomal membranes from cultured cells (e.g., HEK293 or CHO cells) overexpressing APP or from brain tissue.

-

Homogenize the cells or tissue in a hypotonic buffer and centrifuge to pellet the nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

b. Enzyme Reaction:

-

Pre-incubate the membrane preparation with the test compound or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding a recombinant APP C-terminal fragment (C99) substrate.

-

Incubate the reaction mixture for a defined period (e.g., 2-4 hours) at 37°C.

-

Stop the reaction by adding a γ-secretase inhibitor or by boiling in SDS-PAGE sample buffer.

c. Aβ Detection:

-

Analyze the reaction products by Western blotting using antibodies specific for Aβ40 and Aβ42.

-

Alternatively, use specific ELISAs to quantify the generated Aβ peptides.

-

Determine the IC50 of the compound for Aβ42 production.

Notch Signaling Pathway Selectivity Assay

This assay is critical to ensure that GSMs do not interfere with the essential Notch signaling pathway.

a. Cell-Based Notch Cleavage Assay:

-

Use a cell line that stably expresses a constitutively active form of Notch (NotchΔE) fused to a reporter gene, such as luciferase.[6]

-

Seed the cells in a 96-well plate and treat them with the test compounds as described in the Aβ cell-based assay.

-

After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.[6]

-

A decrease in reporter activity indicates inhibition of Notch processing.

-

Compare the IC50 for Notch inhibition to the IC50 for Aβ42 reduction to determine the selectivity of the compound. A high selectivity ratio is desired.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of second-generation gamma-secretase modulators.

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Caption: Mechanism of Action of Second-Generation GSMs.

Caption: Experimental Workflow for GSM Evaluation.

References

- 1. innoprot.com [innoprot.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. Synthesis and SAR Studies of Fused Oxadiazines as γ-Secretase Modulators for Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evidence for Gamma-Secretase Modulator 1 (BPN-15606) and Analogs in Alzheimer's Disease Models: A Technical Guide

This technical guide provides an in-depth overview of the preclinical evidence for the gamma-secretase modulator (GSM) BPN-15606, also referred to as Compound 1, and its subsequent, more potent analogs, in the context of Alzheimer's disease (AD) research. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental designs.

Introduction to Gamma-Secretase Modulators

Gamma-secretase modulators are a class of small molecules that allosterically modulate the activity of the γ-secretase enzyme complex. Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to mechanism-based toxicities due to the inhibition of Notch signaling, GSMs selectively alter the cleavage of the amyloid precursor protein (APP).[1] This modulation results in a decrease in the production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and a concomitant increase in the production of shorter, less aggregation-prone Aβ species, such as Aβ38 and Aβ37.[1] This mechanism of action makes GSMs a promising therapeutic strategy for Alzheimer's disease.

Mechanism of Action of Gamma-Secretase Modulators

GSMs bind to an allosteric site on the γ-secretase complex, inducing a conformational change that shifts the final cleavage of the APP C-terminal fragment (APP-CTF). This altered cleavage preference leads to the generation of shorter Aβ peptides at the expense of Aβ42.

References

The Role of Gamma-Secretase Modulator 1 in Preventing Amyloid Plaque Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accumulation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone 42-amino acid form (Aβ42), is a central event in the pathogenesis of Alzheimer's disease (AD), leading to the formation of neurotoxic amyloid plaques. Gamma-secretase modulators (GSMs) represent a promising therapeutic strategy aimed at reducing the production of Aβ42. Unlike gamma-secretase inhibitors (GSIs), which broadly suppress enzyme activity and can lead to mechanism-based toxicities, GSMs allosterically modulate the enzyme to shift the cleavage of the amyloid precursor protein (APP). This modulation results in a decreased generation of Aβ42 and a concomitant increase in the production of shorter, less amyloidogenic Aβ species, such as Aβ37 and Aβ38. This technical guide provides a comprehensive overview of the mechanism of action of gamma-secretase modulators, with a focus on early-generation compounds often referred to generally as "Gamma-Secretase Modulator 1" or GSM-1. It details the underlying signaling pathways, presents quantitative data on their efficacy, and provides detailed experimental protocols for their evaluation.

Introduction: The Amyloid Cascade and the Promise of Gamma-Secretase Modulation

The amyloid cascade hypothesis posits that the overproduction and aggregation of Aβ peptides are the primary pathological drivers of Alzheimer's disease.[1] Aβ peptides are generated through the sequential proteolytic processing of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.[2] The γ-secretase complex, a multi-subunit intramembrane protease with presenilin as its catalytic core, is responsible for the final cleavage of the APP C-terminal fragment (C99), leading to the production of Aβ peptides of varying lengths.[3]

While Aβ40 is the most abundant species, the longer Aβ42 isoform is more hydrophobic and prone to aggregation, initiating the formation of amyloid plaques.[4] Consequently, therapeutic strategies have focused on reducing Aβ42 levels. Early efforts with γ-secretase inhibitors (GSIs) were hampered by their non-selective inhibition of γ-secretase activity, which also affects the processing of other critical substrates like Notch, leading to significant side effects.[3]

Gamma-secretase modulators (GSMs) have emerged as a safer and more targeted approach.[1] These small molecules do not inhibit the overall activity of γ-secretase but rather alter its processivity.[2] By binding to presenilin, GSMs induce conformational changes in the γ-secretase complex, favoring the production of shorter, less toxic Aβ peptides like Aβ37 and Aβ38, while reducing the levels of the pathogenic Aβ42.[5][6] Notably, increased levels of Aβ38 in cerebrospinal fluid (CSF) have been correlated with a reduced risk of cognitive decline in Alzheimer's disease.[7][8]

Mechanism of Action and Signaling Pathways

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. GSMs exert their effect within the amyloidogenic pathway.

Amyloid Precursor Protein Processing Pathways

-

Non-Amyloidogenic Pathway: In this pathway, APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ peptides. This cleavage produces a soluble ectodomain, sAPPα, and a membrane-bound C-terminal fragment, C83. C83 is subsequently cleaved by γ-secretase to generate the p3 peptide and the APP intracellular domain (AICD).[9]

-

Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by β-secretase (BACE1), which generates the soluble ectodomain sAPPβ and the membrane-bound C-terminal fragment C99. C99 is the direct substrate for γ-secretase. The γ-secretase complex then cleaves C99 at multiple sites within the transmembrane domain, a process known as processive cleavage, to produce Aβ peptides of varying lengths (e.g., Aβ42, Aβ40, Aβ38) and the AICD.[2][10]

Modulation of Gamma-Secretase by GSM-1

This compound (GSM-1) and similar compounds directly target the presenilin subunit of the γ-secretase complex.[5] This interaction is allosteric, meaning it influences the enzyme's activity without binding to the active site. The binding of a GSM induces a conformational change in γ-secretase that alters the processive cleavage of C99.[3] This shift in cleavage preference leads to a reduction in the production of the longer, more amyloidogenic Aβ42 and a corresponding increase in the generation of shorter, less aggregation-prone peptides like Aβ38 and Aβ37.[6]

Quantitative Data on the Efficacy of Gamma-Secretase Modulators

The efficacy of various GSMs in modulating Aβ production has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Efficacy of Selected Gamma-Secretase Modulators

| Compound | Cell Line | Aβ42 Reduction (IC50) | Aβ38/37 Increase (EC50) | Reference |

| Compound 2 | SH-SY5Y-APP | 1.1 nM | 2.0 nM (Aβ38) | [2] |

| Compound 3 | SH-SY5Y-APP | 1.3 nM | 2.8 nM (Aβ38) | [2] |

| Series A GSM (Compound 2) | Tg2576 primary mixed brain cultures | Significant reduction | Significant increase | [5] |

| Merck GSM1 | CHO cells expressing human APP | ~100 nM | Increase in Aβ38 | |

| JNJ-40418677 | CHO cells expressing human APP | ~200 nM | Increase in Aβ38 |

Table 2: In Vivo Efficacy of Selected Gamma-Secretase Modulators in Animal Models

| Compound | Animal Model | Dose | Route of Administration | Brain Aβ42 Reduction | Plasma Aβ42 Reduction | Reference |

| Compound 4 | Tg2576 Mice | 25-50 mg/kg | Oral (daily) | Dose-responsive, significant | Significant | [5] |

| Compound 2 | C57BL/6J Mice | 10 mg/kg | Oral (9 days) | Below detection | Significant | [2] |

| Unnamed GSM | PSAPP Transgenic Mice | Chronic | Oral (daily) | Significant reduction in plaques | - | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of GSMs.

Cell-Based Gamma-Secretase Modulator Screening Assay

This protocol describes a common method for the initial screening of GSM compounds in a cell-based system.

-

Cell Culture:

-

HEK293 cells stably expressing human APP (e.g., HEK293-APPswe) or SH-SY5Y neuroblastoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Cells are seeded into 96-well plates at a density of 20,000 cells/well and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of the GSM compound or vehicle control (e.g., 0.1% DMSO).

-

The cells are incubated with the compound for 24 hours.

-

-

Sample Collection:

-

After incubation, the conditioned medium is collected for Aβ quantification.

-

The cells can be lysed to measure intracellular Aβ or to assess cytotoxicity.

-

-

Aβ Quantification (ELISA):

-

The levels of Aβ40, Aβ42, and Aβ38/37 in the conditioned medium are quantified using commercially available sandwich ELISA kits.

-

Briefly, the collected medium is added to microplates pre-coated with a capture antibody specific for the C-terminus of the respective Aβ species.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate solution is then added, and the colorimetric or chemiluminescent signal is measured using a plate reader.

-

Standard curves are generated using known concentrations of synthetic Aβ peptides to determine the concentrations in the samples.

-

-

Data Analysis:

-

IC50 values (for Aβ42 reduction) and EC50 values (for Aβ38/37 increase) are calculated from dose-response curves.

-

In Vivo Efficacy Study in APP Transgenic Mice

This protocol outlines a typical in vivo study to assess the efficacy of a GSM in a transgenic mouse model of Alzheimer's disease (e.g., Tg2576).

-

Animal Model:

-

Tg2576 mice, which overexpress a mutant form of human APP and develop age-dependent amyloid plaques, are used.

-

-

Compound Administration:

-

Mice receive daily oral administration of the GSM compound at various doses (e.g., 5-100 mg/kg) or vehicle control for a specified duration (e.g., several weeks to months).

-

-

Sample Collection:

-

At the end of the treatment period, blood samples are collected for plasma Aβ analysis.

-

Mice are then euthanized, and brains are harvested. One hemisphere is typically used for biochemical analysis (Aβ quantification), and the other is fixed for immunohistochemistry (plaque load analysis).

-

-

Brain Homogenization and Aβ Extraction:

-

The brain hemisphere for biochemical analysis is homogenized in a buffer containing protease inhibitors.

-

Aβ peptides are extracted using a series of buffers to isolate soluble and insoluble fractions. For total Aβ, formic acid extraction is commonly used.

-

-

Aβ Quantification:

-

Aβ levels in plasma and brain extracts are quantified by ELISA, as described in the cell-based assay protocol.

-

-

Immunohistochemistry for Plaque Load:

-

The fixed brain hemisphere is sectioned and stained with antibodies specific for Aβ (e.g., 6E10 or 4G8).

-

The amyloid plaque burden is quantified using image analysis software.

-

-

Data Analysis:

-

Statistical analysis is performed to compare Aβ levels and plaque load between the treatment and vehicle control groups.

-

Immunoprecipitation-Mass Spectrometry (IP-MS) for Aβ Peptide Profiling

This advanced technique provides a detailed profile of the different Aβ species produced.

-

Sample Preparation:

-

Conditioned media from cell culture or brain homogenates are used as the starting material.

-

-

Immunoprecipitation (IP):

-

Aβ peptides are captured from the sample using antibodies that recognize a common region of Aβ (e.g., 6E10 and 4G8) coupled to magnetic beads.

-

The sample is incubated with the antibody-bead conjugate to allow for the binding of Aβ peptides.

-

The beads are then washed to remove non-specifically bound proteins.

-

-

Elution:

-

The bound Aβ peptides are eluted from the beads using a low pH buffer (e.g., 0.5% formic acid).

-

-

Mass Spectrometry (MS) Analysis:

-

The eluted Aβ peptides are analyzed by MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry.

-

This technique separates the peptides based on their mass-to-charge ratio, allowing for the identification and relative quantification of different Aβ species (Aβ1-37, Aβ1-38, Aβ1-39, Aβ1-40, Aβ1-42, etc.).

-

-

Data Analysis:

-

The mass spectra are analyzed to determine the relative abundance of each Aβ peptide, providing a detailed signature of how a GSM alters the Aβ profile.[9]

-

Visualizing Experimental and Logical Workflows

The preclinical development of a GSM typically follows a structured workflow, from initial identification to in vivo validation.

Conclusion and Future Directions

Gamma-secretase modulators hold significant promise as a disease-modifying therapy for Alzheimer's disease. By selectively reducing the production of the toxic Aβ42 peptide and promoting the generation of shorter, less harmful Aβ species, GSMs address a key pathological event in the amyloid cascade. The allosteric mechanism of action of compounds like GSM-1 offers a superior safety profile compared to non-selective gamma-secretase inhibitors.

The in-depth technical guide presented here provides researchers, scientists, and drug development professionals with a comprehensive understanding of the role and evaluation of GSMs. The detailed signaling pathways, quantitative efficacy data, and experimental protocols serve as a valuable resource for the ongoing research and development of this important class of therapeutic agents.

Future research will likely focus on the development of next-generation GSMs with improved potency and brain penetrance.[1] Furthermore, a deeper understanding of the precise molecular interactions between GSMs and the γ-secretase complex will facilitate the rational design of even more effective and selective modulators. Ultimately, the continued investigation of GSMs offers a promising avenue towards a safe and effective treatment to prevent or slow the progression of Alzheimer's disease.

References

- 1. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 2. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Quantified Determination of β-Amyloid 42 Peptides, a Biomarker of Neuro-Degenerative Disorders, in PBS and Human Serum Using a Simple, Cost-Effective Thin Gold Film Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alzforum.org [alzforum.org]

- 8. Association of CSF Aβ38 Levels With Risk of Alzheimer Disease–Related Decline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A simplified and sensitive immunoprecipitation mass spectrometry protocol for the analysis of amyloid-beta peptides in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to First and Second-Generation Gamma-Secretase Modulators

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-secretase modulators (GSMs) represent a promising therapeutic strategy for Alzheimer's disease by selectively altering the cleavage of the amyloid precursor protein (APP) to reduce the production of the highly amyloidogenic amyloid-beta 42 (Aβ42) peptide. This guide provides a detailed comparison of first and second-generation GSMs, outlining their distinct mechanisms of action, pharmacological properties, and the evolution of their development. We present quantitative data in comparative tables, detail key experimental protocols for their evaluation, and provide visualizations of the relevant biological pathways and experimental workflows to offer a comprehensive technical resource for professionals in the field.

Introduction: The Rationale for Gamma-Secretase Modulation

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly the 42-amino acid isoform (Aβ42), is a primary event in the pathogenesis of Alzheimer's disease (AD).[1][2] Aβ peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.[1]

Gamma-secretase is an intramembrane aspartyl protease complex composed of four essential proteins: presenilin (PSEN1 or PSEN2), which forms the catalytic core, nicastrin, anterior pharynx-defective 1 (Aph-1), and presenilin enhancer 2 (Pen-2).[3][4] While complete inhibition of γ-secretase effectively halts Aβ production, this approach has proven clinically unsuccessful. Gamma-secretase inhibitors (GSIs) suffer from severe mechanism-based toxicities due to their interference with the processing of other critical substrates, most notably the Notch receptor, which is vital for cell differentiation and signaling.[3][4][5] This on-target toxicity led to the failure of GSIs like Semagacestat in late-stage clinical trials.[6][7]

This challenge paved the way for the development of GSMs. Unlike GSIs, GSMs do not block the enzyme's overall activity but allosterically modulate it.[7][8] This modulation shifts the cleavage site of APP, leading to a decrease in the production of Aβ42 and a concomitant increase in shorter, less aggregation-prone Aβ species, such as Aβ38 and Aβ37, without significantly affecting total Aβ levels or Notch processing.[1][7][9]

First-Generation Gamma-Secretase Modulators

The first compounds identified as GSMs were a subset of non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives.[3][4]

Mechanism of Action: First-generation GSMs, such as (R)-flurbiprofen (Tarenflurbil) and sulindac (B1681787) sulfide, are believed to exert their modulatory effect by targeting the APP substrate (specifically, the C-terminal fragment C99) rather than the γ-secretase complex itself.[10][11][12] Pharmacological and biochemical studies suggest a direct interaction between these NSAIDs and C99, which alters its conformation and consequently its processing by γ-secretase.[10] This proposed mechanism is supported by non-competitive binding patterns observed between first-generation GSMs and second-generation compounds that are known to bind the enzyme complex directly.[10][11]

Limitations and Clinical Outcomes: Despite their initial promise, first-generation GSMs were hampered by several significant drawbacks:

-

Low Potency: These compounds typically exhibit weak activity, with half-maximal inhibitory concentrations (IC50) for Aβ42 reduction in the high micromolar range (>10 µM).[3]

-

Poor Pharmacokinetics: Many first-generation GSMs showed inefficient penetration of the blood-brain barrier, limiting their therapeutic efficacy in the central nervous system.[3][10]

-

Clinical Failure: The most notable example, (R)-flurbiprofen (Tarenflurbil), failed to meet its primary endpoints in a Phase 3 clinical trial for mild Alzheimer's disease, showing no significant benefit in cognition or daily functioning.[10]

Second-Generation Gamma-Secretase Modulators

Learning from the shortcomings of the initial compounds, research efforts focused on developing novel, more potent, and brain-penetrant GSMs with improved drug-like properties. These second-generation GSMs are structurally diverse and can be broadly classified into NSAID-derived carboxylic acid compounds and non-NSAID heterocyclic compounds.[3][13]

Mechanism of Action: A key distinction of second-generation GSMs is their mechanism of action. Compelling evidence from photoaffinity labeling, radioligand binding, and competition assays demonstrates that these compounds do not target the APP substrate.[10][14] Instead, they bind directly to the γ-secretase complex, with presenilin-1 (PSEN1) identified as a specific molecular target.[3][15] Cryo-electron microscopy studies have further revealed that GSMs bind to the transmembrane domain of PS1, inducing a conformational change in the enzyme complex that results in the altered cleavage of APP-C99.[15] This direct interaction with the enzyme leads to significantly higher potency.

Improved Pharmacological Profile: Second-generation GSMs exhibit substantial improvements over their predecessors:

-

High Potency: These compounds reduce Aβ42 with IC50 values in the low nanomolar range, representing a several-thousand-fold increase in potency.[2][16]

-

Enhanced Brain Penetration: medicinal chemistry efforts have successfully optimized these molecules for better CNS availability.

-

Selectivity: They are highly selective for modulating APP processing while sparing the cleavage of Notch and other γ-secretase substrates like EphA4 and EphB2.[10][11][14]

Several second-generation GSMs, such as E2012 and BPN-15606, have shown robust Aβ42 reduction in preclinical animal models and have been evaluated in Phase 1 clinical trials.[6][15]

Quantitative Data: A Comparative Overview

The following tables summarize the quantitative data for representative first and second-generation GSMs, highlighting the significant improvements in potency.

Table 1: First-Generation GSMs - In Vitro Potency

| Compound | Chemical Class | Aβ42 IC50 | Aβ40 IC50 | Aβ38 EC50 | Selectivity (Aβ42 vs Aβ40) | Reference |

|---|---|---|---|---|---|---|

| Sulindac Sulfide | NSAID | > 50 µM | - | - | - | [3] |

| Ibuprofen | NSAID | > 100 µM | - | - | - | [3] |

| (R)-flurbiprofen | NSAID | > 50 µM | - | - | - | [3] |

| CHF5074 | NSAID Derivative | 3.6 µM | 18.4 µM | - | ~5-fold |[17] |

Table 2: Second-Generation GSMs - In Vitro Potency

| Compound | Chemical Class | Aβ42 IC50 | Aβ40 IC50 | Aβ38 EC50 | Selectivity (Aβ42 vs Aβ40) | Reference |

|---|---|---|---|---|---|---|

| Compound 2 (776890) | Pyridazine | 4.1 nM | 80 nM | 18 nM | ~20-fold | [18] |

| Compound 3 (779690) | Pyridazine | 5.3 nM | 87 nM | 29 nM | ~16-fold | [18] |

| BPN-15606 | Heterocycle | 7 nM | 17 nM | Increased | ~2.4-fold | [17] |

| E2012 | Heterocycle | Potent (nM range) | - | Increased | - | [10] |

| Biogen Cpd 2 | Heterocycle | 64 nM | No effect | 146 nM | >100-fold |[13] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Visualizing the Mechanisms and Pathways

Diagram 1: Amyloid Precursor Protein (APP) Processing Pathways

Caption: APP is processed via two main pathways.

Diagram 2: Comparative Mechanism of GSM Generations

Caption: GSMs differ in their molecular targets.

Diagram 3: General Experimental Workflow for GSM Evaluation

Caption: A workflow for identifying and validating novel GSMs.

Experimental Protocols: A Detailed Methodology

Evaluating the efficacy and mechanism of novel GSMs requires a series of robust in vitro and in vivo assays. Below is a detailed protocol for a foundational experiment: a cell-based assay to determine a compound's potency for modulating Aβ production.

Protocol: Cell-Based Aβ Modulation Assay using Meso Scale Discovery (MSD)

1. Objective: To quantify the dose-dependent effect of a test compound on the secretion of Aβ38, Aβ40, and Aβ42 from a human cell line overexpressing human APP.

2. Materials:

-

Cell Line: HEK293 cells stably expressing human APP with the Swedish mutation (HEK293-APPsw) or H4 human neuroglioma cells stably expressing human APP.

-

Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Test Compounds: GSMs dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

-

Assay Plates: 96-well cell culture plates.

-

Reagents: Opti-MEM reduced-serum medium, DMSO (vehicle control).

-

Detection Platform: Meso Scale Discovery (MSD) instrument.

-

MSD Assay Kit: V-PLEX Aβ Peptide Panel 1 (6E10) Kit (or similar multiplex kit for Aβ38, 40, 42). This includes antibody-coated plates, detection antibodies (SULFO-TAG labeled), and Read Buffer.

3. Procedure:

-

Day 1: Cell Plating

-

Harvest log-phase HEK293-APPsw cells using standard trypsinization.

-

Resuspend cells in culture medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of ~25,000-30,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Day 2: Compound Treatment

-

Prepare serial dilutions of the test compounds. First, create an intermediate dilution plate in culture medium or Opti-MEM at 2x the final desired concentration. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 0.5%).

-

Carefully aspirate the culture medium from the cell plate.

-

Add 100 µL of the compound dilutions (or vehicle control) to the respective wells. Typically, treatments are performed in triplicate.

-

Incubate the plate for 16-24 hours at 37°C, 5% CO2.

-

-

Day 3: Sample Collection and Aβ Quantification (MSD)

-

Centrifuge the plate briefly (e.g., 300 x g for 1 minute) to pellet any detached cells.

-

Carefully collect 50-75 µL of the conditioned medium (supernatant) from each well and transfer to a new 96-well plate for analysis. Store on ice or at -80°C if not analyzed immediately.

-

Perform the MSD Aβ assay according to the manufacturer's instructions. A summarized workflow is:

-

Add calibrators and samples to the MSD multiplex plate.

-

Incubate for 2 hours with shaking.

-

Wash the plate.

-

Add the SULFO-TAG labeled detection antibody solution.

-

Incubate for 1 hour with shaking.

-

Wash the plate.

-

Add 2x Read Buffer T.

-

Analyze the plate on an MSD sector imager.

-

-

4. Data Analysis:

-

The MSD instrument software will generate electrochemiluminescence (ECL) signals, which are proportional to the amount of each Aβ peptide.

-

Use the calibrator curve to interpolate the concentrations of Aβ38, Aβ40, and Aβ42 in each sample.

-

Normalize the data for each treatment group to the vehicle control group (set to 100%).

-

Plot the normalized Aβ levels against the log of the compound concentration.

-

Use a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism to calculate the IC50 value for Aβ42 and Aβ40 inhibition and the EC50 value for Aβ38 potentiation.[18]

Conclusion and Future Perspectives

The evolution from first to second-generation GSMs marks a significant advancement in the pursuit of a disease-modifying therapy for Alzheimer's disease. By shifting the molecular target from the APP substrate to the γ-secretase enzyme itself, second-generation modulators have overcome the critical potency and pharmacokinetic limitations of their predecessors. These newer compounds demonstrate that selective modulation of an enzyme to alter its substrate processing is a viable therapeutic strategy, avoiding the on-target toxicities associated with complete inhibition.

While no GSM has yet reached the market, the robust preclinical data and improved pharmacological profiles of second-generation compounds are highly encouraging.[6] Future research will likely focus on advancing the most promising candidates through rigorous clinical trials, with an emphasis on early intervention in at-risk populations or individuals in the prodromal stages of AD. The continued development of potent, selective, and safe GSMs holds great promise in the ongoing effort to alter the course of Alzheimer's disease.

References

- 1. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BACE-1 and γ-Secretase as Therapeutic Targets for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing Mechanisms and Therapeutic Potential of γ-Secretase in Alzheimer’s Disease | MDPI [mdpi.com]

- 6. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 7. rupress.org [rupress.org]

- 8. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are γ-secretase modulators and how do they work? [synapse.patsnap.com]

- 10. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. First and second generation γ-secretase modulators (GSMs) modulate amyloid-β (Aβ) peptide production through different mechanisms. | Meso Scale Discovery [mesoscale.com]

- 13. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms | Semantic Scholar [semanticscholar.org]

- 15. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 16. gamma‐secretase modulation: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 17. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gamma-Secretase Modulator 1 (GSM1) Target Engagement Biomarkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the target engagement of Gamma-Secretase Modulators (GSMs), with a focus on a representative modulator, GSM-1. The document details the mechanism of action of GSMs, the key biomarkers used to measure their activity, and detailed protocols for the essential experimental assays.

Introduction to Gamma-Secretase Modulators and Target Engagement

Gamma-secretase is a multi-subunit protease complex that plays a critical role in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease.[1] It sequentially cleaves the amyloid precursor protein (APP) to generate various amyloid-beta (Aβ) peptides.[1] Gamma-secretase modulators (GSMs) are a class of therapeutic agents that allosterically modulate the activity of this enzyme. Unlike gamma-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to mechanism-based toxicities, GSMs shift the cleavage site preference of gamma-secretase. This modulation results in a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides and a concomitant increase in the production of shorter, less aggregation-prone Aβ species, such as Aβ38 and Aβ37.[2][3][4]

Target engagement biomarkers are crucial for the development of GSMs as they provide evidence that the drug is interacting with its intended target, gamma-secretase, and exerting the desired pharmacological effect. For GSMs, the primary target engagement biomarkers are the relative changes in the levels of different Aβ peptides in various biological matrices, including cell culture media, cerebrospinal fluid (CSF), and plasma.

Signaling Pathway of Amyloid Precursor Protein Processing

The processing of APP by secretases is a critical pathway in neuronal biology and Alzheimer's disease pathology. The following diagram illustrates the amyloidogenic pathway and the influence of gamma-secretase modulators.

Caption: Amyloid Precursor Protein (APP) processing by β- and γ-secretases and the modulatory effect of GSMs.

Quantitative Data on GSM-1 Target Engagement

The efficacy of GSM-1 in modulating Aβ peptide production has been demonstrated in various preclinical and clinical settings. The following tables summarize the quantitative data on the effects of GSM-1 and other representative GSMs on Aβ biomarker levels.

Table 1: In Vitro Aβ Modulation by Representative GSMs

| Compound | Cell Line | Aβ42 IC₅₀ (nM) | Aβ40 IC₅₀ (nM) | Aβ38 EC₅₀ (nM) | Reference |

| Compound 2 | HEK/APPSwe | 4.1 | 80 | 18 | [2] |

| Compound 3 | HEK/APPSwe | 5.3 | 87 | 29 | [2] |

| BPN-15606 | Cultured Cells | 7 | 17 | N/A | [5] |

| GSM-1 | N/A | N/A | N/A | N/A | N/A |

Note: Data for a specific compound designated "GSM-1" was not consistently available across comparable studies. The table presents data from potent, well-characterized GSMs to illustrate typical in vitro profiles.

Table 2: In Vivo Aβ Modulation by GSMs in Animal Models

| Compound | Animal Model | Tissue/Fluid | Dose | % Aβ42 Reduction | % Aβ40 Reduction | % Aβ38 Increase | Reference |

| GSM-1 | Cynomolgus Monkey | CSF | 30 mg/kg | ~32% | Not specified | ~90% | [6] |

| Compound 2 | Rat | Plasma | 5 mg/kg | 78% | 57% | Not specified | [4] |

| Compound 2 | Rat | Brain | 5 mg/kg | 54% | 29% | Not specified | [4] |

| Compound 2 | Rat | CSF | 5 mg/kg | 41% | 29% | Not specified | [4] |

| BPN-15606 | Ts65Dn Mice | Cortex & Hippocampus | 10 mg/kg/day | Significant | Significant | Not specified | [7] |

Table 3: Clinical Aβ Modulation by a GSM in Healthy Volunteers

| Compound | Study Population | Fluid | Dose | Effect on Aβ42 | Effect on Aβ40 | Effect on Aβ37 | Effect on Aβ38 | Reference |

| PF-06648671 | Healthy Subjects | CSF | Multiple Ascending Doses | Decrease | Decrease | Increase | Increase | [8] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment of GSM target engagement. The following sections provide methodologies for key assays.

Cell-Based Gamma-Secretase Modulator Assay

This assay measures the ability of a GSM to modulate the production of Aβ peptides in a cellular context.

Objective: To determine the potency (IC₅₀/EC₅₀) of a GSM in altering the levels of secreted Aβ42, Aβ40, Aβ38, and Aβ37.

Materials:

-

HEK293 cells stably overexpressing human APP with the Swedish mutation (HEK/APPSwe).[9]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test GSM compound and vehicle control (e.g., DMSO).

-

Aβ ELISA kits specific for Aβ42, Aβ40, Aβ38, and Aβ37.

Procedure:

-

Cell Plating: Seed HEK/APPSwe cells in 96-well plates at a density that allows for logarithmic growth during the experiment (e.g., 20,000 cells/well) and incubate overnight.[10]

-

Compound Treatment: Prepare serial dilutions of the test GSM in culture medium. Remove the existing medium from the cells and replace it with the medium containing the test compound or vehicle control.

-

Incubation: Incubate the cells with the compound for a defined period (e.g., 5-24 hours) at 37°C in a humidified incubator with 5% CO₂.[9]

-

Conditioned Media Collection: After incubation, collect the conditioned media from each well.

-

Aβ Quantification: Analyze the levels of Aβ42, Aβ40, Aβ38, and Aβ37 in the conditioned media using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage change in each Aβ species relative to the vehicle control. Determine the IC₅₀ (for Aβ42 and Aβ40 reduction) and EC₅₀ (for Aβ38 and Aβ37 increase) values by fitting the data to a dose-response curve.

Caption: Workflow for a cell-based gamma-secretase modulator assay.

In Vitro Gamma-Secretase Activity Assay with Fluorogenic Substrate

This cell-free assay directly measures the enzymatic activity of isolated gamma-secretase in the presence of a modulator.

Objective: To assess the direct effect of a GSM on the cleavage of a synthetic gamma-secretase substrate.

Materials:

-

Cell membranes containing active gamma-secretase, isolated from a suitable cell line (e.g., HEK293T).[11]

-

Fluorogenic gamma-secretase substrate (e.g., peptide conjugated to EDANS and DABCYL).[12]

-

Assay buffer.

-

Test GSM compound and vehicle control.

-

96-well black plates.

-

Fluorescence plate reader.

Procedure:

-

Membrane Preparation: Isolate cell membranes containing the gamma-secretase complex from cultured cells.[1]

-

Assay Setup: In a 96-well black plate, add the assay buffer, varying concentrations of the test GSM or vehicle control, and the solubilized gamma-secretase preparation.[1]

-

Pre-incubation: Pre-incubate the enzyme with the compound for a short period.

-

Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.[1]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12]

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 355 nm, Em: 495-510 nm).[12]

-

Data Analysis: Calculate the percentage of modulation for each concentration of the GSM relative to the vehicle control.

Caption: Workflow for an in vitro gamma-secretase activity assay.

In Vivo Microdialysis for Aβ Measurement

This technique allows for the continuous sampling of Aβ peptides from the brain interstitial fluid (ISF) of living animals, providing a dynamic measure of target engagement in the central nervous system.

Objective: To measure the time-course of changes in Aβ peptide levels in the brain ISF following administration of a GSM.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes with a high molecular weight cut-off membrane.[13]

-

Syringe pump and fraction collector.

-

Perfusion buffer (e.g., artificial CSF).

-

Anesthesia.

-

Test GSM compound.

-

Aβ ELISA kits.

Procedure:

-

Probe Implantation: Under anesthesia, stereotactically implant a microdialysis probe into the brain region of interest (e.g., hippocampus) of the animal model.[14]

-

Baseline Sampling: Perfuse the probe with buffer at a low flow rate (e.g., 0.2-2.6 µl/min) and collect dialysate fractions to establish baseline Aβ levels.[13][15]

-

GSM Administration: Administer the GSM to the animal (e.g., via oral gavage or intraperitoneal injection).

-

Post-dose Sampling: Continue to collect dialysate fractions at regular intervals for a defined period post-dosing.

-